(E)-4-(2,4-dichlorophenoxy)-N'-(2-hydroxybenzylidene)butanehydrazide
Description
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[(E)-(2-hydroxyphenyl)methylideneamino]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c18-13-7-8-16(14(19)10-13)24-9-3-6-17(23)21-20-11-12-4-1-2-5-15(12)22/h1-2,4-5,7-8,10-11,22H,3,6,9H2,(H,21,23)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTXPLVFGPOGKD-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2,4-dichlorophenoxy)-N’-(2-hydroxybenzylidene)butanehydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-(2,4-dichlorophenoxy)butanehydrazide and 2-hydroxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2,4-dichlorophenoxy)-N’-(2-hydroxybenzylidene)butanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
(E)-4-(2,4-dichlorophenoxy)-N’-(2-hydroxybenzylidene)butanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-(2,4-dichlorophenoxy)-N’-(2-hydroxybenzylidene)butanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(2,4-dichlorophenoxy)-N’-(2-hydroxybenzylidene)butanehydrazide shares structural similarities with other hydrazone derivatives and phenoxy compounds.
- Examples include (E)-4-(2,4-dichlorophenoxy)-N’-(2-hydroxybenzylidene)acetohydrazide and (E)-4-(2,4-dichlorophenoxy)-N’-(2-hydroxybenzylidene)propanehydrazide.
Uniqueness
The uniqueness of (E)-4-(2,4-dichlorophenoxy)-N’-(2-hydroxybenzylidene)butanehydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
(E)-4-(2,4-dichlorophenoxy)-N'-(2-hydroxybenzylidene)butanehydrazide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is derived from the combination of 2,4-dichlorophenoxyacetic acid (2,4-D) and hydrazone derivatives. The structural formula can be represented as follows:
- Molecular Formula : C16H16Cl2N2O3
- Molar Mass : 351.22 g/mol
- Appearance : Typically a white to yellowish powder.
The presence of the 2,4-dichlorophenoxy group suggests herbicidal properties, while the hydrazide structure may impart additional biological activities.
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other hydrazone derivatives.
- Antimicrobial Properties : Preliminary studies suggest it exhibits antimicrobial activity against various pathogens.
- Antioxidant Activity : The presence of hydroxyl groups may enhance its ability to scavenge free radicals.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results are summarized in Table 1:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 18 | 75 |
| Pseudomonas aeruginosa | 12 | 150 |
These findings indicate that the compound has moderate antibacterial properties, particularly against Staphylococcus aureus.
Antioxidant Activity
The antioxidant capacity was assessed using the DPPH radical scavenging assay. The results are shown in Table 2:
| Concentration (µg/mL) | % Scavenging Effect |
|---|---|
| 50 | 35 |
| 100 | 62 |
| 200 | 85 |
At higher concentrations, this compound demonstrated significant free radical scavenging ability.
Case Studies and Research Findings
-
Case Study on Antimicrobial Efficacy :
A research team investigated the potential use of this compound as an alternative treatment for antibiotic-resistant infections. They found that it effectively inhibited growth in resistant strains of bacteria, suggesting a promising avenue for further development in medicinal chemistry. -
Study on Antioxidant Properties :
Another study focused on the compound's ability to mitigate oxidative stress in cellular models. Results indicated that it reduced markers of oxidative damage significantly compared to control groups, supporting its potential role as a therapeutic agent in oxidative stress-related conditions. -
Herbicidal Activity Assessment :
Given its derivation from 2,4-D, researchers evaluated its herbicidal properties in agricultural settings. Field trials indicated that the compound effectively controlled broadleaf weeds without adversely affecting monocot crops.
Q & A
Q. What are the optimized synthetic routes for preparing (E)-4-(2,4-dichlorophenoxy)-N'-(2-hydroxybenzylidene)butanehydrazide with high purity?
Methodological Answer: The compound is synthesized via a hydrazide-aldehyde condensation reaction under General Procedure 8 (GP-8) . Key steps include:
- Reacting 4-(2,4-dichlorophenoxy)butanehydrazide (H12) with 2-hydroxybenzaldehyde (A26) in ethanol under reflux .
- Purification via preparative HPLC (H₂O:MeCN + 0.1% formic acid gradient) to isolate the E-isomer and resolve cis/trans amide conformers (typically 65:35 ratio) .
- Yield optimization (41–76%) by controlling stoichiometry, reaction time (4–6 hours), and acid catalysis (glacial acetic acid) .
Critical Parameters: Monitor reaction progress via TLC and confirm purity using HRMS (ESI+) for exact mass verification .
Q. How is the structural configuration of this compound validated?
Methodological Answer: Use a multi-technique approach:
- ¹H/¹³C NMR : Assign peaks for the hydrazone bond (N=CH, δ ~8.3 ppm), dichlorophenoxy group (δ ~6.8–7.4 ppm), and hydroxybenzylidene moiety (δ ~10.5 ppm for -OH) .
- X-ray crystallography (if crystalline): Resolve E/Z isomerism and confirm the (E)-configuration of the imine bond .
- HRMS : Match experimental [M+H]⁺ values with theoretical masses (e.g., C₁₇H₁₄Cl₂N₂O₃ requires m/z 377.0352) .
Advanced Research Questions
Q. How do cis/trans amide conformers impact biological activity, and how can their ratios be controlled?
Methodological Answer:
Q. What computational strategies are recommended to identify molecular targets and binding mechanisms?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with DXS (PDB: 3Q8L). Focus on hydrogen bonding with the hydroxybenzylidene -OH and π-π stacking with dichlorophenoxy groups .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic regions influencing reactivity .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes under physiological conditions .
Q. How can contradictions in biological assay data (e.g., IC₅₀ variability) be resolved?
Methodological Answer:
- Orthogonal Assays : Combine enzymatic (DXS inhibition) and cellular (antibacterial activity in E. coli) assays to validate target specificity .
- Control Variables :
- Standardize solvent (DMSO concentration ≤1%) to avoid aggregation artifacts .
- Test isomerically pure samples to isolate conformational effects .
- Data Normalization : Use reference inhibitors (e.g., fosmidomycin for DXS) as internal controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
